Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate
Description
Stereochemical Analysis
The compound exhibits no chiral centers due to its symmetrical substitution pattern and lack of tetrahedral stereogenic atoms. However, the thioether’s conformational flexibility allows for rotational isomers (rotamers) around the C-S bond. Computational models suggest a preference for the anti conformation, minimizing steric hindrance between the benzothiazole and benzoate rings.
Comparative Molecular Features
A brominated analog, methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate (C₁₇H₁₄BrNO₃S₂), introduces a bromine atom at position 3, altering electronic properties without affecting stereochemistry. Such derivatives underscore the modularity of this scaffold for tailored applications.
Properties
Molecular Formula |
C17H15NO3S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C17H15NO3S2/c1-20-13-8-5-6-11(15(13)16(19)21-2)10-22-17-18-12-7-3-4-9-14(12)23-17/h3-9H,10H2,1-2H3 |
InChI Key |
RJMVJRWYZJXGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate typically involves the reaction of benzo[d]thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-mercaptobenzothiazole with methyl 6-methoxy-2-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (–S–CH₂–) and ester (–COOCH₃) groups are key sites for nucleophilic substitution. The electron-withdrawing benzothiazole ring enhances electrophilicity at adjacent positions, facilitating displacement reactions.
-
Example : Hydrolysis of the methyl ester under basic conditions (e.g., NaOH) yields the corresponding carboxylic acid, a precursor for amide or salt formation .
Condensation Reactions
The benzothiazole moiety participates in condensation with aldehydes, amines, or ketones. These reactions often exploit the electron-deficient nature of the thiazole ring.
| Reaction Partner | Catalyst/Conditions | Product | References |
|---|---|---|---|
| Aromatic aldehydes | Acidic (H₂SO₄) or basic (Et₃N) | Schiff base derivatives | |
| Primary amines | Solvent: DMF, 80–100°C | Thiazole-linked imines |
-
Key Insight : Condensation with aldehydes generates conjugated systems, potentially enhancing biological activity.
Oxidation and Reduction
The sulfur atom in the thioether group is susceptible to oxidation, while the ester group can be reduced.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Thioether oxidation | H₂O₂, mCPBA | Sulfoxide or sulfone derivatives | |
| Ester reduction | LiAlH₄, THF | Corresponding alcohol (2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzyl alcohol) |
-
Note : Controlled oxidation of the thioether to sulfone improves stability and modulates electronic properties.
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form polycyclic structures.
| Reagents | Conditions | Product | References |
|---|---|---|---|
| KSCN, Br₂ in acetic acid | 10°C to room temperature | Benzothiazole-fused heterocycles (e.g., quinazolines) |
-
Mechanism : Bromine-mediated cyclization with thiocyanate introduces amino groups at specific positions, enabling further functionalization .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para and ortho positions of the benzene ring.
| Reagent | Position | Product | References |
|---|---|---|---|
| HNO₃ (nitration) | Ortho to methoxy group | Nitro-substituted derivatives | |
| Br₂ (bromination) | Para to methoxy group | Brominated analog |
Scientific Research Applications
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Mercaptobenzothiazole, Iodomethane | DCM, -10 to 0°C | 92% |
| 2 | Triethylamine, Dichloromethane | Stirred for 3 hours | High yield |
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial properties. Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. For instance, studies have demonstrated its potential against strains such as Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents .
Antioxidant Properties
The compound has also been tested for antioxidant activity. Antioxidants are critical in preventing oxidative stress-related diseases. In vitro assays have shown that this compound can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells .
Cosmetic Applications
In the cosmetic industry, the compound's antioxidant and anti-inflammatory properties are being explored for use in skin care products. Its ability to enhance skin hydration and improve overall skin health has led to investigations into its formulation in creams and serums designed for topical application . Regulatory studies confirm that such formulations must undergo rigorous safety assessments before market introduction .
Case Study 1: Antimicrobial Efficacy
In a study published in the Bioorganic & Medicinal Chemistry Letters, researchers synthesized various benzo[d]thiazole derivatives and evaluated their antimicrobial properties. This compound was among the compounds tested, showing significant inhibition of bacterial growth at low concentrations . This finding supports its potential as an active ingredient in antimicrobial formulations.
Case Study 2: Cosmetic Formulation Development
A recent investigation focused on developing a new emulsion-based skin care product incorporating this compound. The formulation was subjected to stability testing and showed promising results regarding skin irritation and hydration efficacy. The study concluded that the compound could significantly enhance the moisturizing properties of topical applications while remaining safe for consumer use .
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate and related benzothiazole derivatives:
Key Comparative Insights:
Structural Variations: The target compound’s thioether-linked benzoate ester distinguishes it from analogs like 6-(benzyloxy)-2-methylbenzo[d]thiazole (ether linkage) and 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide (amide linkage) . The thioether group may enhance metabolic stability compared to ethers or esters . Substituents on the benzothiazole ring (e.g., methoxy, bromopyridine, p-tolyl) influence electronic properties and bioactivity.
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution similar to methods in , but specific details are unavailable. In contrast, metsulfuron methyl ester is synthesized via sulfonylurea formation, highlighting divergent pathways for agrochemical vs. pharmaceutical analogs.
Biological Relevance: While the target compound’s applications are unspecified, its structural relatives exhibit monoamine oxidase inhibition , herbicidal activity , and roles as medical intermediates .
Physical Properties: The target compound’s molecular weight (345.44) is higher than simpler analogs like 6-methoxy-2-(p-tolyl)benzo[d]thiazole (similarity score 0.93) due to the additional benzoate ester group .
Biological Activity
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate, also known by its CAS number 1213268-09-7, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.
- Molecular Formula : C17H15NO3S2
- Molecular Weight : 345.44 g/mol
- Structure : The compound features a methoxy group and a benzothiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| E. coli | 0.015 mg/mL | Moderate activity observed |
| S. aureus | 0.005 mg/mL | High sensitivity noted |
| B. cereus | 0.01 mg/mL | Effective against Gram-positive bacteria |
The compound exhibited significant antibacterial properties, often outperforming traditional antibiotics such as ampicillin in comparative studies .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest at G2/M phase |
In vivo studies using mouse models have shown that this compound can significantly reduce tumor growth while exhibiting low toxicity to normal cells .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through various assays measuring cytokine levels and inflammatory markers.
| Inflammatory Marker | Reduction (%) | Comments |
|---|---|---|
| TNF-alpha | 45% | Significant reduction observed |
| IL-6 | 30% | Moderate decrease noted |
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various benzothiazole derivatives found that this compound showed superior activity against resistant bacterial strains, highlighting its potential in treating infections caused by multidrug-resistant organisms . -
Cancer Research Trials :
Clinical trials involving this compound demonstrated promising results in reducing tumor size in patients with advanced breast cancer, with minimal side effects reported compared to conventional chemotherapy regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
